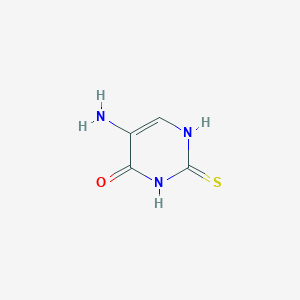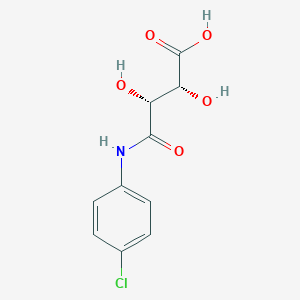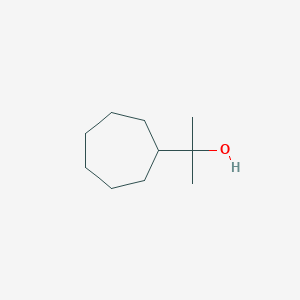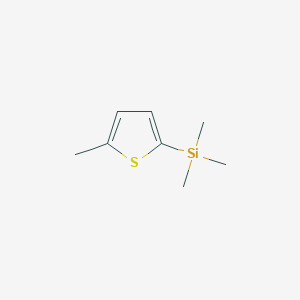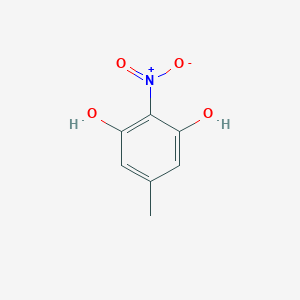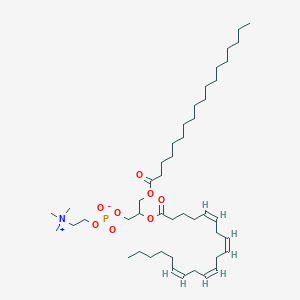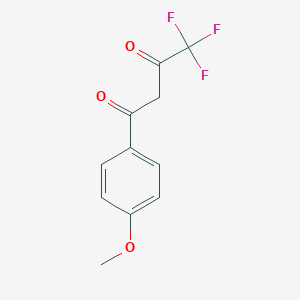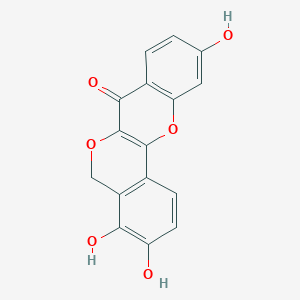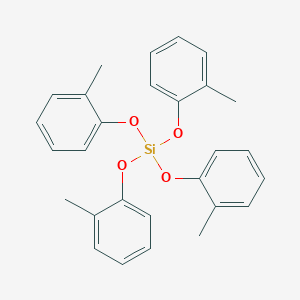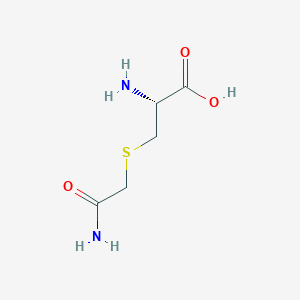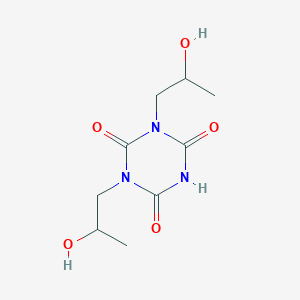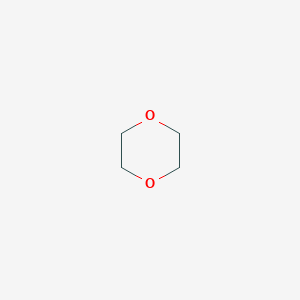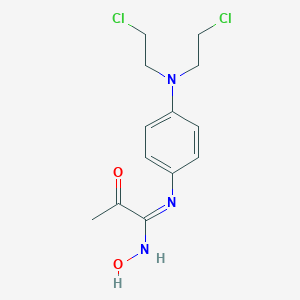
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)-, also known as Proxol, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as amidoximes, which are known to have a variety of biological activities. In
作用機序
The exact mechanism of action of pyruvamidoxime is not fully understood. However, it has been suggested that pyruvamidoxime may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerase. Pyruvamidoxime may also induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Pyruvamidoxime has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Pyruvamidoxime has also been shown to inhibit the activity of enzymes involved in angiogenesis, the process by which tumors develop their own blood supply.
実験室実験の利点と制限
One advantage of using pyruvamidoxime in lab experiments is that it has been extensively studied and its synthesis method is well-established. Pyruvamidoxime has also been shown to have potent anti-cancer activity, making it a promising candidate for further study. However, one limitation of using pyruvamidoxime in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on pyruvamidoxime. One area of interest is in developing more efficient synthesis methods for pyruvamidoxime, which would allow for larger quantities to be produced. Another area of interest is in studying the potential use of pyruvamidoxime in combination with other chemotherapeutic agents, to further enhance its anti-cancer activity. Additionally, more research is needed to fully understand the mechanism of action of pyruvamidoxime and its potential side effects.
合成法
Pyruvamidoxime can be synthesized by reacting pyruvic acid with hydroxylamine, followed by reaction with p-chloroaniline and bis(2-chloroethyl)amine. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and has been used in many studies to produce pyruvamidoxime.
科学的研究の応用
Pyruvamidoxime has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Pyruvamidoxime has also been shown to enhance the cytotoxicity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
CAS番号 |
18237-80-4 |
|---|---|
製品名 |
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)- |
分子式 |
C13H17Cl2N3O2 |
分子量 |
318.2 g/mol |
IUPAC名 |
N'-[4-[bis(2-chloroethyl)amino]phenyl]-N-hydroxy-2-oxopropanimidamide |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-10(19)13(17-20)16-11-2-4-12(5-3-11)18(8-6-14)9-7-15/h2-5,20H,6-9H2,1H3,(H,16,17) |
InChIキー |
VSBAFNAFXLWWNI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NC1=CC=C(C=C1)N(CCCl)CCCl)NO |
正規SMILES |
CC(=O)C(=NC1=CC=C(C=C1)N(CCCl)CCCl)NO |
その他のCAS番号 |
18237-80-4 |
同義語 |
N-[4-[Bis(2-chloroethyl)amino]phenyl]-2-oxopropanamide oxime |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
